3-(3-bromophenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
Description
The compound 3-(3-bromophenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a pyridazine derivative featuring a 3-bromophenyl substituent at position 3 and a thioether-linked 1,2,4-oxadiazole moiety at position 4. The 1,2,4-oxadiazole ring is further substituted with a thiophen-2-yl group.
Properties
IUPAC Name |
5-[[6-(3-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN4OS2/c18-12-4-1-3-11(9-12)13-6-7-16(21-20-13)25-10-15-19-17(22-23-15)14-5-2-8-24-14/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIRLQBOVFPIEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Pyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or similar compounds under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid reacts with a halogenated pyridazine derivative in the presence of a palladium catalyst.
Attachment of the Thienyl-Oxadiazole Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the bromophenyl group can introduce various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 3-(3-bromophenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine exhibit significant antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in developing new antibiotics or antifungal agents.
Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The presence of the oxadiazole ring is believed to enhance these properties by interacting with specific cellular targets.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research has shown that similar heterocyclic compounds can inhibit pro-inflammatory cytokines and enzymes, indicating a possible role in treating inflammatory diseases such as arthritis.
Organic Electronics
The unique electronic properties of 3-(3-bromophenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine make it a candidate for applications in organic electronics. Its ability to form stable thin films and its charge transport properties are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
Sensors
Due to its sensitivity to environmental changes, this compound can be utilized in sensor technology. Its ability to undergo reversible chemical changes makes it suitable for detecting specific gases or biomolecules, paving the way for advancements in environmental monitoring and medical diagnostics.
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial activity of various derivatives of 3-(3-bromophenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine against common pathogens. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as new therapeutic agents.
Case Study 2: Cancer Cell Line Testing
In vitro tests on human cancer cell lines demonstrated that the compound effectively reduced cell viability at micromolar concentrations. Mechanistic studies revealed that it triggered apoptotic pathways via caspase activation and mitochondrial dysfunction, suggesting a promising avenue for cancer treatment development.
Case Study 3: Organic Photovoltaics
Research focused on incorporating this compound into organic photovoltaic cells showed improved efficiency compared to traditional materials. The study reported enhanced light absorption and charge mobility when used as an active layer in solar cells, indicating its viability as a next-generation material for renewable energy applications.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Structural Analogs from Pyridazine-Oxadiazole Derivatives
The following table compares the target compound with structurally related pyridazine derivatives containing 1,2,4-oxadiazole and sulfanyl linkages, as reported in screening libraries and synthetic studies ():
Key Observations:
Substituent Effects on Molecular Weight: The bromine atom in the target compound increases its molecular weight (449.35 g/mol) compared to non-halogenated analogs like the 4-ethylphenyl derivative (402.52 g/mol) . Electron-withdrawing groups (e.g., trifluoromethyl in ) reduce basicity and may enhance metabolic stability compared to electron-donating groups (e.g., methoxy) .
In contrast, the trifluoromethylphenyl group () offers lipophilicity and steric bulk .
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., methyl or ethyl groups) are synthesized via established routes, such as condensation of thiosemicarbazides with aldehydes (). Halogenated or thiophene-containing analogs may require specialized coupling reactions .
Biological Activity
The compound 3-(3-bromophenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a novel heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to present a comprehensive overview.
Chemical Structure and Properties
This compound features a complex structure with a pyridazine core substituted by a bromophenyl group and a thiophenyl group linked through an oxadiazole moiety. Its molecular formula can be represented as .
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit diverse biological activities including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antiviral
Anticancer Activity
A study highlighted the anticancer potential of oxadiazole derivatives, reporting that compounds similar to our target exhibited moderate activity against various cancer cell lines. For instance:
- The derivative 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline showed an IC50 value of approximately 92.4 μM against multiple cancer cell lines including human colon adenocarcinoma (CXF HT-29) and breast cancer (MAXF 401) .
The biological mechanisms attributed to compounds like 3-(3-bromophenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine may involve:
-
Inhibition of Enzymatic Activity : These compounds have shown inhibitory effects on various enzymes such as:
- Histone Deacetylases (HDAC)
- Carbonic Anhydrases (CA)
- Protein-Tyrosine Phosphatase 1B (PTP1B)
- Induction of Apoptosis : Certain derivatives have been observed to induce apoptosis in cancer cells through the activation of intrinsic pathways.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Anticancer Evaluation : In vitro studies demonstrated that specific oxadiazole derivatives could inhibit tumor growth effectively in cell lines such as HeLa and CaCo-2 .
- Antimicrobial Testing : Compounds were tested against bacterial strains like Staphylococcus aureus and Escherichia coli, showing promising antimicrobial properties .
Data Tables
| Compound Name | Structure | IC50 (μM) | Biological Activity |
|---|---|---|---|
| 4-(3-bromophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | Structure | 92.4 | Anticancer |
| 1,2,4-Oxadiazole Derivative | Structure | Varies | Antimicrobial |
| Quisqualic Acid | Structure | N/A | Neuroprotective |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:
- Step 1 : Formation of the oxadiazole ring via condensation of amidoximes with carboxylic acid derivatives under reflux in ethanol .
- Step 2 : Sulfur alkylation between the oxadiazole intermediate and a pyridazine-thiol derivative, requiring pH control (7–9) and temperatures of 60–80°C .
- Analytical Validation : Use thin-layer chromatography (TLC) to monitor reaction progress and NMR spectroscopy to confirm intermediate structures .
- Critical Factors : Solvent choice (e.g., DMF for solubility), reaction time (4–12 hours), and stoichiometric ratios (1:1.2 for nucleophilic agents) .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for verifying substituent positions on the pyridazine and oxadiazole rings. For example, the thiophen-2-yl group shows distinct aromatic proton splitting patterns .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures. The bromine atom’s high electron density aids in phasing, while sulfur atoms require careful anisotropic displacement parameter modeling .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+ ~485.4 g/mol) .
Q. What biological targets should be prioritized for initial screening?
- Rationale : The compound’s oxadiazole and pyridazine moieties are associated with enzyme inhibition (e.g., kinases) and receptor modulation .
- Assay Design :
- Enzyme Inhibition : Screen against tyrosine kinases or phosphodiesterases using fluorescence-based assays.
- Antimicrobial Activity : Use microdilution assays against Gram-positive bacteria (e.g., S. aureus) due to halogenated aryl groups’ membrane disruption potential .
- Controls : Include structurally similar analogs (e.g., non-brominated phenyl derivatives) to isolate the bromine effect .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Quantum Chemical Calculations : Use density functional theory (DFT) to optimize geometry and calculate electrostatic potential maps. The bromine atom’s electron-withdrawing effect may enhance electrophilic reactivity at the pyridazine ring .
- Molecular Docking : Simulate interactions with biological targets (e.g., EGFR kinase). Focus on the oxadiazole’s hydrogen-bonding capacity and the bromophenyl group’s hydrophobic packing .
- Reaction Path Prediction : Tools like ICReDD’s reaction path search algorithms can predict feasible synthetic routes for novel derivatives .
Q. How should researchers resolve contradictions in reported biological activity data?
- Case Study : If one study reports anticancer activity but another shows no effect:
- Purity Validation : Re-analyze compound purity via HPLC (>95%) to rule out impurities as confounding factors .
- Structural Confirmation : Re-examine NMR data for potential isomerization or degradation (e.g., oxadiazole ring-opening under acidic conditions) .
- Biological Replication : Test in multiple cell lines with standardized protocols (e.g., MTT assay, 48-hour incubation) .
Q. What novel synthetic strategies can bypass low-yield steps in traditional routes?
- Continuous Flow Chemistry : Replace batch synthesis for high-energy intermediates (e.g., oxadiazole formation at 120°C), improving heat transfer and reducing side reactions .
- Microwave-Assisted Synthesis : Accelerate sulfur alkylation steps (30 minutes vs. 12 hours) with controlled microwave irradiation (100 W, 80°C) .
- Catalytic Optimization : Screen transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions to attach the thiophen-2-yl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
